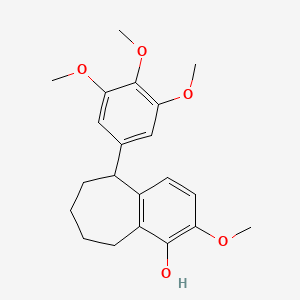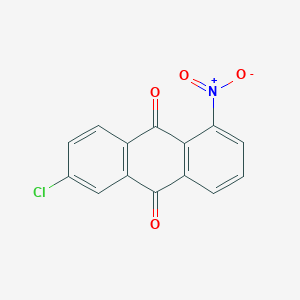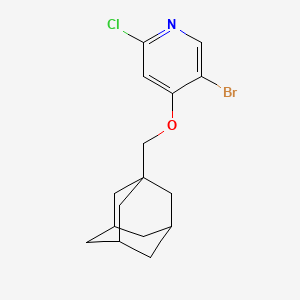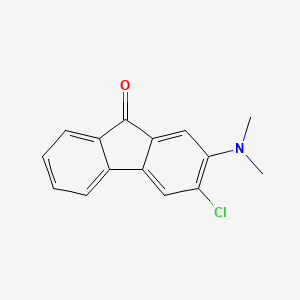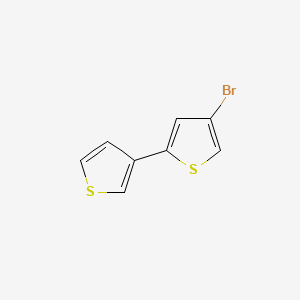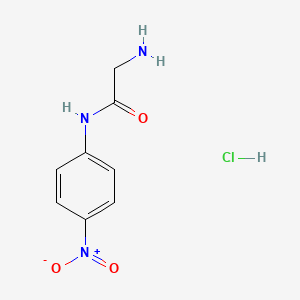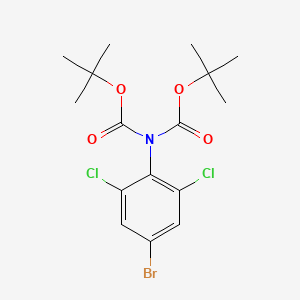![molecular formula C40H66N10O8 B13144055 (2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)
(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide” is a complex organic molecule characterized by multiple functional groups, including amino, benzyl, cyclohexyl, and hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to protect amino groups during the synthesis.
Coupling Reactions: Employing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for peptide bond formation.
Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process may also include large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDC, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide: Similar in structure but may have different functional groups or stereochemistry.
This compound: Another similar compound with slight variations in the side chains.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can result in distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C40H66N10O8 |
|---|---|
Poids moléculaire |
815.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide |
InChI |
InChI=1S/C40H66N10O8/c1-21(2)30(39(58)50-27(38(46)57)15-16-29(41)53)34(45)37(56)26(20-51)33(44)35(54)24(14-9-17-49-40(47)48)32(43)36(55)25(18-22-10-5-3-6-11-22)31(42)28(52)19-23-12-7-4-8-13-23/h3,5-6,10-11,21,23-27,30-34,51H,4,7-9,12-20,42-45H2,1-2H3,(H2,41,53)(H2,46,57)(H,50,58)(H4,47,48,49)/t24-,25-,26+,27-,30-,31?,32?,33?,34?/m0/s1 |
Clé InChI |
MZMHYXKOCBCRIX-YSKAIZEHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(C(=O)[C@H](CO)C(C(=O)[C@@H](CCCN=C(N)N)C(C(=O)[C@@H](CC1=CC=CC=C1)C(C(=O)CC2CCCCC2)N)N)N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N |
SMILES canonique |
CC(C)C(C(C(=O)C(CO)C(C(=O)C(CCCN=C(N)N)C(C(=O)C(CC1=CC=CC=C1)C(C(=O)CC2CCCCC2)N)N)N)N)C(=O)NC(CCC(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)
![4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13143985.png)

![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
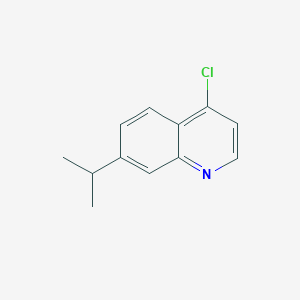
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)
